Finafloxacin - 209342-40-5

Finafloxacin

Catalog Number: EVT-254365
CAS Number: 209342-40-5
Molecular Formula: C20H19FN4O4
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Finafloxacin is a novel fluoroquinolone antibiotic that exhibits enhanced activity in acidic environments. [, , ] It is classified as a fourth-generation fluoroquinolone and is currently approved in some countries for the treatment of acute otitis externa (swimmer's ear) as ear drops. [] In scientific research, Finafloxacin serves as a valuable tool for studying bacterial infections, particularly those thriving in acidic niches within the host.

Future Directions
  • Clinical trials for additional indications: While approved for otitis externa, further clinical trials are crucial to evaluate Finafloxacin's safety and efficacy in treating other infections, such as complicated urinary tract infections, respiratory infections, and infections caused by multidrug-resistant organisms. [, , , , ]
  • Understanding resistance mechanisms: As with any antibiotic, monitoring the emergence of resistance to Finafloxacin is vital. Research focusing on identifying and characterizing resistance mechanisms can inform strategies to mitigate and manage resistance development. [, , , ]

Relevance: Ciprofloxacin serves as a key comparator to Finafloxacin in numerous studies due to its established clinical use and similar mechanism of action. The enhanced activity of Finafloxacin in acidic environments, where Ciprofloxacin struggles, highlights its potential advantage in treating infections in acidic foci such as intracellular infections and UTIs [, , , , , , , ].

Relevance: Moxifloxacin serves as another important comparator to Finafloxacin. While both demonstrate potent antibacterial activity, Finafloxacin's superior activity in acidic environments makes it a potentially more effective treatment option for infections residing in acidic niches [, , , ].

Levofloxacin

Compound Description: Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is frequently used to treat respiratory and urinary tract infections. It acts on bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication. Similar to Ciprofloxacin and Moxifloxacin, Levofloxacin's activity is hampered in acidic conditions [, , , , , ].

Relevance: Levofloxacin, alongside Ciprofloxacin and Moxifloxacin, provides a comparative baseline for evaluating Finafloxacin's effectiveness. The research highlights Finafloxacin's ability to maintain activity in acidic conditions where Levofloxacin struggles, demonstrating its potential for treating infections in such environments [, , , , , ].

Delafloxacin

Compound Description: Delafloxacin is a novel fluoroquinolone antibiotic with an anionic structure, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including those resistant to other fluoroquinolones [, , , , ]. Like Finafloxacin, it demonstrates enhanced activity in acidic environments [, , , , ].

Relevance: Delafloxacin shares several similarities with Finafloxacin, including its broad-spectrum activity and enhanced efficacy in acidic environments. This suggests that both drugs could potentially address the growing threat of antibiotic resistance, particularly in infections characterized by low pH [, , , , ].

Co-trimoxazole (Trimethoprim/Sulfamethoxazole)

Compound Description: Co-trimoxazole is a combination antibiotic comprising Trimethoprim and Sulfamethoxazole. It is commonly used for various bacterial infections, including urinary tract infections and respiratory infections [, , , ]. Unlike Finafloxacin, it does not belong to the fluoroquinolone class and has a different mechanism of action, inhibiting folate synthesis in bacteria [, , , ].

Relevance: Co-trimoxazole serves as an important comparator to Finafloxacin, particularly in studies investigating melioidosis and Q fever. These studies demonstrate that while both drugs can effectively combat these infections, Finafloxacin might offer advantages in certain aspects, such as improved bacteriological clearance in melioidosis [, , , ].

Classification

Finafloxacin is classified as a fluoroquinolone antibiotic. This class of antibiotics works by inhibiting bacterial DNA synthesis, thereby preventing bacterial replication and growth. Its unique structural modifications, particularly the presence of the cyano group at the C-8 position, contribute to its distinct pharmacological profile and activity against various bacterial strains.

Synthesis Analysis

The synthesis of finafloxacin involves a multi-step process that can be broadly divided into two main components: the synthesis of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid and the final formation of the hydrochloride salt.

  1. Synthesis of Intermediate Compounds:
    • The first component, referred to as MOPY (1), is synthesized starting from 2-butendiol and p-toluenesulfonamide, leading to the formation of 1-tosylpyrroline. This compound is then converted into an epoxide using 3-chloro-perbenzoic acid.
    • Chirality is introduced through ring-opening with (S)-1-phenylethylamine, followed by crystallization to isolate the desired diastereomer.
    • Subsequent steps involve acylation with chloro-acetylchloride and cyclization to yield oxo-morpholine, which is then reduced and de-tosylated to form MOPY.
  2. Synthesis of Cyano-FQA:
    • The second component involves starting from fluoro-m-xylene, which undergoes chlorination under UV irradiation to form hepta-chloro-xylene.
    • This intermediate reacts with formylbenzoic acid and cyanobenzoic acid to ultimately yield cyano-benzoyl-chloride.
    • The final steps include esterification with β-ethyl-3-dimethylaminoacrylate and cyclization with cyclopropyl-amine.
Molecular Structure Analysis

Finafloxacin possesses a complex molecular structure characterized by several functional groups that influence its pharmacological properties. The chemical formula for finafloxacin hydrochloride is C17H18ClFN4O3C_{17}H_{18}ClF_{N_4}O_3.

Key Structural Features:

  • Fluorine Atom: Enhances antibacterial activity.
  • Cyano Group: Positioned at C-8, it increases solubility and antibacterial potency in acidic environments.
  • Cyclopropyl Ring: Contributes to the compound's unique three-dimensional shape, influencing its interaction with bacterial enzymes.

The molecular structure has been confirmed through various analytical techniques including NMR spectroscopy and X-ray crystallography, which provide insights into its spatial configuration and confirm the presence of key functional groups .

Chemical Reactions Analysis

Finafloxacin undergoes various chemical reactions that are crucial for its antibacterial activity:

Mechanism of Action

Finafloxacin acts primarily by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and repair:

  • Dual-targeting Mechanism: Finafloxacin binds to both DNA gyrase and topoisomerase IV with similar affinity, which enhances its bactericidal effect across a broad range of bacteria.
  • Enhanced Activity at Low pH: The zwitterionic structure of finafloxacin allows it to maintain higher levels of uncharged species in acidic environments, facilitating better penetration through bacterial cell membranes .

This mechanism explains why finafloxacin remains effective against pathogens even when other fluoroquinolones lose their efficacy under similar conditions.

Physical and Chemical Properties Analysis

Finafloxacin exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates enhanced solubility in acidic solutions compared to neutral or alkaline conditions.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH levels or high temperatures.
  • Polymorphism: Various crystalline forms exist, which can affect solubility and bioavailability; thorough characterization using techniques like differential scanning calorimetry and thermogravimetry has been performed .

Relevant Data:

  • Molecular Weight: Approximately 364.79 g/mol
  • Melting Point: Specific melting point data varies based on crystalline form but typically falls within a defined range established during synthesis characterization .
Applications

Finafloxacin has significant applications in the medical field:

  1. Antibacterial Treatment: It is primarily used for treating infections caused by both Gram-negative and Gram-positive bacteria, particularly those resistant to conventional antibiotics.
  2. Urinary Tract Infections: Its enhanced efficacy in acidic environments makes it suitable for treating urinary tract infections where urine pH may be lower.
  3. Research Applications: Ongoing studies are exploring its potential use against multi-drug resistant strains of bacteria due to its unique mechanism of action .

Properties

CAS Number

209342-40-5

Product Name

Finafloxacin

IUPAC Name

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C20H19FN4O4

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1

InChI Key

FYMHQCNFKNMJAV-HOTGVXAUSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O

Synonyms

finafloxacin
Xtoro

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.